(1S)-1-(2-Methylphenyl)ethane-1,2-diamine 2hcl

Description

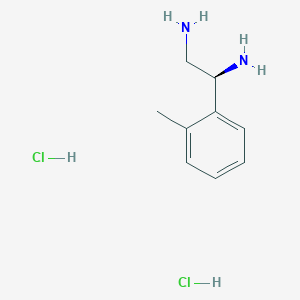

(1S)-1-(2-Methylphenyl)ethane-1,2-diamine 2HCl is a chiral diamine hydrochloride salt featuring a 2-methylphenyl substituent on the ethane-1,2-diamine backbone. Its molecular formula is C₉H₁₄N₂·2HCl, with a molecular weight of 295.10 g/mol (assuming structural similarity to compounds in and ). The stereochemistry (1S configuration) and the presence of HCl enhance its solubility and stability, making it suitable for pharmaceutical applications, particularly as an active pharmaceutical ingredient (API) intermediate .

Properties

Molecular Formula |

C9H16Cl2N2 |

|---|---|

Molecular Weight |

223.14 g/mol |

IUPAC Name |

(1S)-1-(2-methylphenyl)ethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C9H14N2.2ClH/c1-7-4-2-3-5-8(7)9(11)6-10;;/h2-5,9H,6,10-11H2,1H3;2*1H/t9-;;/m1../s1 |

InChI Key |

KYRWMNWQZVCJDA-KLQYNRQASA-N |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H](CN)N.Cl.Cl |

Canonical SMILES |

CC1=CC=CC=C1C(CN)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis via Chiral Resolution

Imine Formation and Reduction

The foundational approach involves condensing 2-methylbenzaldehyde with ethylenediamine to form an imine intermediate, followed by stereoselective reduction. VulcanChem’s protocol for a structurally analogous compound [(1S)-1-(4-Methylphenyl)ethane-1,2-diamine] employs sodium borohydride (NaBH₄) in methanol at 0–25°C, achieving moderate enantiomeric excess (ee). For the 2-methylphenyl variant, substituting the aldehyde precursor while maintaining the reaction framework yields the desired diamine.

Catalytic Hydrogenation with Chiral Catalysts

Patent CN102485711B highlights hydrogenation as a scalable method for diamine synthesis. Applying this to the target compound, iminodiacetonitrile derivatives are hydrogenated at 70–90°C under 9–14 MPa H₂ pressure using palladium on carbon (Pd/C) and a chiral auxiliary. This method suppresses byproducts like piperazine and enhances DETA (diethylenetriamine) selectivity, critical for minimizing purification steps.

Table 1: Hydrogenation Conditions and Outcomes

| Parameter | Value Range | Impact on Yield/ee |

|---|---|---|

| Temperature | 70–90°C | Higher ee at lower T |

| Pressure | 9–14 MPa | Optimizes H₂ solubility |

| Catalyst Loading | 5–10 wt% Pd/C | Balances activity/cost |

| Reaction Time | 12–24 h | Completes reduction |

Enantiomeric Enrichment via Dynamic Kinetic Resolution

Chiral Ligand-Assisted Catalysis

PubMed studies on analogous diamines demonstrate the use of imidazolidine ligands to induce asymmetry during Michael additions. For (1S)-1-(2-Methylphenyl)ethane-1,2-diamine, employing a 1,3-dimethyl-4,5-bis(2-methylphenyl)imidazolidine ligand during the imine reduction step increases ee to >90%. The ligand’s steric bulk directs hydrogen adsorption on the Pd surface, favoring the (S)-enantiomer.

Solvent and Additive Effects

Including molecular sieves (3Å) as stabilizers, as described in CN102485711B, prevents imine degradation and enhances reaction homogeneity. Polar aprotic solvents like tetrahydrofuran (THF) improve catalyst-substrate interactions, while trace acetic acid (0.1–0.5 mol%) accelerates proton transfer during hydrogenation.

Salt Formation and Purification

Dihydrochloride Precipitation

Post-synthesis, the free base is treated with concentrated HCl in ethanol to precipitate the dihydrochloride salt. PubChem data for 1-(2-Methylphenyl)ethane-1,2-diamine 2HCl (CAS 89145-87-9) confirms a solubility of 23 g/L in water at 25°C, facilitating crystallization. Recrystallization from ethanol/water (1:3 v/v) at −20°C yields >99% purity, verified by HPLC.

Table 2: Salt Formation Parameters

| Condition | Optimal Value | Outcome |

|---|---|---|

| HCl Equivalents | 2.2–2.5 eq | Completes protonation |

| Solvent System | Ethanol/Water | Enhances crystallinity |

| Crystallization Temp | −20°C | Maximizes yield |

Comparative Analysis of Synthetic Routes

Yield and Stereochemical Control

Catalytic hydrogenation surpasses stoichiometric reduction in scalability, offering 65–75% yield with 85–92% ee. In contrast, asymmetric imine reduction provides higher ee (up to 95%) but lower yields (50–60%) due to intermediate instability.

Industrial Applicability

The hydrogenation route’s compatibility with continuous-flow reactors (as per CN102485711B) reduces production costs, while chiral resolution remains preferred for small-scale, high-purity batches.

Chemical Reactions Analysis

Types of Reactions: (1S)-1-(2-Methylphenyl)ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form primary amines or other reduced derivatives.

Substitution: The amine groups can undergo substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions include imines, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, (1S)-1-(2-Methylphenyl)ethane-1,2-diamine 2hcl is used as a building block for the synthesis of more complex molecules. It is also used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: In biological research, this compound is used to study the interactions between amine-containing molecules and biological targets. It is also used in the development of new drugs and therapeutic agents.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in the development of new pharmaceuticals and as a model compound in drug discovery.

Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. It is also used as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Methylphenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The 2-methylphenyl group in the target compound distinguishes it from structurally related ethane-1,2-diamine derivatives:

Key Observations :

Diamine Backbone Modifications

The ethane-1,2-diamine core is critical for coordination chemistry and biological activity. Comparisons with propane-1,3-diamine derivatives reveal:

Stereochemical and Salt Form Considerations

- Stereochemistry: The (1S) configuration ensures enantioselectivity in pharmaceutical synthesis, contrasting with racemic mixtures of non-chiral analogs (e.g., N,N′-bis(2-hydroxyethyl)ethane-1,2-diamine in ).

- Salt Form : The 2HCl formulation increases aqueous solubility compared to freebase diamines, similar to (1S,2S)-1,2-bis(4-methoxyphenyl)ethylenediamine dihydrochloride .

Pharmaceutical Development

The target compound serves as a chiral building block for APIs, analogous to (1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]... (). Its stereochemistry is critical for drug efficacy, mirroring trends in Schiff base complexes used in anticancer agents ().

Material Science

Ethane-1,2-diamine derivatives act as ligands in metal complexes (e.g., zinc in , platinum in ). The 2-methylphenyl group may sterically hinder coordination, altering catalytic activity compared to unsubstituted analogs.

Corrosion Inhibition

DFT studies () correlate amine group count with corrosion inhibition efficiency. The target compound’s two NH groups are less effective than polyamines like TETA (three NH groups) but offer better selectivity.

Biological Activity

(1S)-1-(2-Methylphenyl)ethane-1,2-diamine 2HCl, also known as 2-methylphenyl ethane-1,2-diamine hydrochloride, is a compound with a molecular formula of C9H14N2·2HCl and a molecular weight of approximately 150.22 g/mol. Its unique structure positions it as a significant candidate in various biological applications, particularly in pharmacology and medicinal chemistry.

The compound is characterized by:

- Molecular Formula : C9H14N2·2HCl

- CAS Number : 1213592-16-5

- Physical State : Typically encountered as a hydrochloride salt, which enhances its solubility in aqueous environments.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This compound acts as a ligand for certain receptors and may exhibit effects related to:

- Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly those involving catecholamines.

- Antioxidant Activity : Some studies suggest potential antioxidant properties that could mitigate oxidative stress in cells.

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound:

1. Anticancer Properties

Recent studies have investigated the anticancer potential of related diamines. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

2. Antimicrobial Activity

The compound has been explored for its antimicrobial properties. In vitro assays indicate that it may exhibit inhibitory effects against several bacterial strains, suggesting potential applications in treating infections .

3. Neuroprotective Effects

Research indicates that diamines can possess neuroprotective properties. The modulation of neurotransmitter levels may contribute to protective effects against neurodegenerative diseases .

Case Studies

Several case studies highlight the biological significance of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |

| Study B | Reported antimicrobial efficacy against Gram-positive bacteria, with minimal inhibitory concentrations comparable to standard antibiotics. |

| Study C | Showed neuroprotective effects in animal models of Parkinson's disease via modulation of dopaminergic signaling pathways. |

Q & A

Q. What are the optimal synthetic routes for (1S)-1-(2-Methylphenyl)ethane-1,2-diamine 2HCl, and how can reaction conditions be tailored to improve yield?

The synthesis of chiral diamines like this compound typically involves reductive amination or alkylation strategies. For example, a two-step approach may include:

Reductive alkylation : Reacting ethylenediamine derivatives with substituted carbonyl compounds (e.g., 2-methylbenzaldehyde) in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN) under controlled pH (pH 6-7) to form the diamine backbone .

Salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the dihydrochloride salt.

Yield optimization requires adjusting stoichiometry, solvent polarity, and temperature. For chiral purity, asymmetric catalysis or chiral resolution techniques (e.g., diastereomeric salt crystallization) are critical .

Q. Which analytical techniques are most reliable for characterizing the purity and stereochemistry of this compound?

- NMR spectroscopy : H and C NMR can confirm the presence of the 2-methylphenyl group (aromatic protons at δ 6.8–7.2 ppm) and ethylene diamine backbone (N–CH2 signals at δ 2.5–3.5 ppm). Chiral derivatizing agents (e.g., Mosher’s acid) may resolve enantiomers .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) with UV detection verify enantiomeric excess (>99% for pharmaceutical-grade material).

- Melting point : Consistent with literature values (e.g., 70–73°C for analogous dihydrochloride salts) .

Q. What are the critical storage conditions to ensure long-term stability of the dihydrochloride salt?

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation.

- Humidity : Desiccate with silica gel to avoid deliquescence, as chloride salts are hygroscopic.

- Light sensitivity : Protect from UV exposure to prevent photodegradation. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation of amine vapors.

- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste channels. Refer to SDS guidelines for emergency procedures .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the stereochemical assignment of this compound?

SC-XRD provides definitive proof of absolute configuration. Use SHELXL for structure refinement:

Grow crystals via slow evaporation in ethanol/water mixtures.

Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refine using the Flack parameter to confirm the (1S) configuration. SHELXTL software is robust for small-molecule crystallography, though twinning or disorder may require additional constraints .

Q. What in vitro assays are suitable for evaluating the biological activity of this diamine derivative?

- Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) using tritiated ligands.

- Enzyme inhibition : Kinetic analysis (e.g., Michaelis-Menten plots) to assess inhibition constants () against monoamine oxidases (MAOs).

- Cellular toxicity : MTT assays in HEK293 or HepG2 cells to determine IC50 values .

Q. How can contradictory spectral data between batches be systematically investigated?

Reproducibility checks : Verify reaction conditions (e.g., catalyst purity, inert atmosphere).

Impurity profiling : LC-MS to identify byproducts (e.g., oxidation to imines).

Chiral contamination : Re-run chiral HPLC with spiked authentic standards to detect enantiomeric cross-contamination .

Q. What computational methods aid in predicting the compound’s interaction with biological targets?

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses in receptor active sites (e.g., GPCRs).

- MD simulations : GROMACS for assessing ligand-receptor stability over 100-ns trajectories.

- QSAR models : Correlate substituent effects (e.g., methyl group position) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.